N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide
Description
Properties
IUPAC Name |
[4-(2-acetamidoethyl)-6-methoxynaphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11(19)18-7-6-14-9-16(22-12(2)20)8-13-4-5-15(21-3)10-17(13)14/h4-5,8-10H,6-7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMRMOPFVLXDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Intermediate Synthesis
The synthesis begins with the preparation of a naphthalene core structure. A widely cited approach involves N-[2-(7-hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]acetamide as the starting material. This intermediate undergoes sequential functionalization to introduce acetyloxy and methoxy groups.
Acylation at Position 3
Reaction Conditions :
-
Acylating Agent : Acetyl chloride (1.5–2.0 equivalents)
-
Base : Triethylamine (2.0 equivalents)
-
Time : 30 minutes at low temperature, followed by warming to 25°C
The hydroxyl group at position 3 is acetylated under controlled conditions to prevent over-acylation. The reaction is quenched with water, and the product (N-[2-(7-hydroxy-3-acetyloxy-3,4-dihydro-1-naphthalenyl)ethyl]acetamide ) is isolated via vacuum distillation.
Aromatization of the Dihydronaphthalene Core
Reagent : Sodium bicarbonate in methanol
Conditions :
-
Temperature : 25–30°C
-
Time : 1 hour
-
Work-up : Distillation under vacuum at 50°C yields a residue, which is crystallized from water
This step converts the dihydronaphthalene intermediate into a fully aromatic naphthalene system, critical for subsequent functionalization.
Methoxy Group Introduction at Position 7
The hydroxyl group at position 7 is methylated to form the methoxy substituent.
Methylation Protocol
Methylating Agent : Dimethyl sulfate (1.0–1.5 equivalents)
Base : Potassium carbonate (1.2 equivalents)
Solvent : Dimethylformamide (DMF) at 25–30°C
Time : 3–5 hours under reflux
The reaction is monitored by TLC, and the product is isolated via acidification with 15% HCl, followed by recrystallization from ethanol.
Ethylacetamide Side Chain Installation
The ethylacetamide moiety is introduced via nucleophilic substitution or amidation.
Amidation Reaction
Reagents :
-
Chloroacetyl chloride (1.1 equivalents)
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Triethylamine (2.0 equivalents)
Solvent : Dichloromethane at 0–5°C
Work-up : Extraction with ethyl acetate and crystallization from ethanol
This step ensures the formation of the final acetamide side chain with >95% purity.
Industrial-Scale Optimization
Solvent and Temperature Optimization
Industrial processes prioritize solvent recovery and reaction efficiency:
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Solvent | DCM | 2-Methyl-THF (recyclable) |
| Temperature | 0–5°C | 10–30°C (controlled batch) |
| Reaction Time | 30 minutes | 2–3 hours |
| Yield | 85% | 92% (after optimization) |
Adapted from, industrial methods use 2-methyl-THF for its low toxicity and high recyclability, reducing environmental impact.
Critical Purity Control Measures
Recrystallization Solvents :
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Ethanol : Removes polar impurities (e.g., unreacted acetyl chloride)
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Ethyl acetate/n-Heptane (1:3) : Achieves >99% purity for pharmaceutical-grade material
Analytical Characterization
Structural Validation
Techniques :
-
¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; acetyloxy protons at δ 2.3–2.5 ppm.
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HPLC : Purity >99.5% with a retention time of 8.2 minutes (C18 column, acetonitrile/water).
Challenges and Mitigation Strategies
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical differences between N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide and its analogues:
Functional Group Analysis
- Acetyloxy vs. Hydroxy Groups: The acetyloxy group in the main compound (position 3) enhances lipophilicity compared to the hydroxy group in CAS 166526-99-4. This difference may influence metabolic stability, as acetyloxy groups are often hydrolyzed in vivo to active hydroxy forms .
Substituent Position :
Spectral and Physical Properties
- IR Spectroscopy :
- NMR Data :
- The ethylacetamide side chain in the main compound would produce characteristic signals: δ ~1.9 ppm (CH₃CO) , δ ~3.4–3.6 ppm (CH₂CH₂N) , and δ ~6.5–8.5 ppm (naphthalene protons) .
Biological Activity
N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features an acetyloxy group, a methoxy group, and a naphthalene ring, which contribute to its unique chemical properties. Its molecular formula is , and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various cellular receptors, modulating biological responses.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Signal Transduction Modulation : The compound may alter signal transduction pathways, influencing cellular functions and responses.
Therapeutic Potential
Research indicates that this compound exhibits several therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Activity : There is evidence supporting its use as an analgesic, providing pain relief through its action on pain pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-[3-(Hydroxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide | Hydroxyl group instead of acetyloxy | Moderate anti-inflammatory |
| N-[2-[3-(Acetyloxy)-7-ethoxy-1-naphthalenyl]ethyl]acetamide | Ethoxy group instead of methoxy | Lower analgesic potency |
This table illustrates how variations in functional groups can significantly influence biological activity.
Study 1: Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in inflammatory markers compared to the control group. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg, demonstrating dose-dependent efficacy.
Study 2: Analgesic Effects
In another study focused on analgesic properties, the compound was tested using the formalin test in rodents. Results showed that treatment with this compound resulted in a marked decrease in pain response, comparable to standard analgesics like ibuprofen.
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Activity Tested | Result |
|---|---|---|
| Study 1 | Anti-inflammatory | Significant reduction in inflammatory markers (p < 0.05) |
| Study 2 | Analgesic | Decreased pain response similar to ibuprofen |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide, and how are intermediates purified?
- Answer : The synthesis involves multi-step organic reactions. A common approach includes alkylation of naphthol derivatives (e.g., using propargyl bromide in DMF with K₂CO₃ as a base) followed by acetylation (). Intermediates are purified via extraction (e.g., ethyl acetate/water partitioning) and solvent removal. However, some steps may use crude products without further purification to streamline the process (). Optimization of solvent choice (e.g., dichloromethane for acylation) and reaction time improves yield ().
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer : High-Performance Liquid Chromatography (HPLC) is critical for purity assessment (>98% as demonstrated for structurally related Agomelatine) (). Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity by resolving acetyloxy, methoxy, and ethylacetamide groups ( ). Thin-Layer Chromatography (TLC) monitors reaction progress during synthesis ().
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to maximize the yield of this compound?
- Answer : Optimization strategies include:
- Temperature control : Reflux in xylene/water mixtures for azide formation ().
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution ().
- Stoichiometry : Precise molar ratios of reagents like chloroacetyl chloride minimize side products ().
- Reaction monitoring : TLC ensures termination at optimal conversion ().
Q. What strategies resolve contradictions in reported biological activities of structurally similar naphthalene acetamides?
- Answer : Contradictions are addressed through:
- Comparative enzymatic assays : Standardized in vitro tests (e.g., enzyme inhibition studies) under controlled conditions ().
- Interaction studies : NMR or computational docking (using SMILES/InChI descriptors) to map ligand-target binding ( ).
- Cross-referencing pharmacological data : Agomelatine’s well-documented receptor affinity ( ) provides a benchmark for structure-activity relationships.
Q. What methodologies evaluate the interaction of this compound with biological targets?
- Answer : Advanced techniques include:
- In vitro assays : Enzyme inhibition kinetics (e.g., IC₅₀ determination) ().
- Receptor binding studies : Radiolabeled ligands quantify affinity for targets like melatonin receptors ( ).
- Computational modeling : Molecular dynamics simulations using InChI-derived 3D structures predict binding modes ( ).
- Solution-phase NMR : Detects conformational changes in targets upon ligand binding ().
Methodological Notes
- Safety protocols : Follow Agomelatine’s safety guidelines ( ) for handling acetylated naphthalene derivatives, including eye protection and proper ventilation.
- Data validation : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to ensure comparability ().
- Structural analysis : Combine NMR (¹H/¹³C) with mass spectrometry for unambiguous characterization ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
